molecular formula C17H13ClFNO4S2 B11265422 Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11265422
M. Wt: 413.9 g/mol
InChI Key: AUCPIZUGOJOTES-UHFFFAOYSA-N
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Description

Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and ethyl acetoacetate.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the benzo[b]thiophene derivative with 3-chloro-4-fluoroaniline in the presence of a sulfonyl chloride reagent.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmaceuticals: Used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives such as:

    Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate: Similar in structure but with different substituents on the aromatic ring.

    Benzo[b]thiophene-2-carboxylate derivatives: Varying in the ester group or the presence of additional functional groups.

The uniqueness of Ethyl 3-(N-(3-chloro-4-fluorophenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H13ClFNO4S2

Molecular Weight

413.9 g/mol

IUPAC Name

ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H13ClFNO4S2/c1-2-24-17(21)15-16(11-5-3-4-6-14(11)25-15)26(22,23)20-10-7-8-13(19)12(18)9-10/h3-9,20H,2H2,1H3

InChI Key

AUCPIZUGOJOTES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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